2-Amino-N-(1-cyanocyclopropyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-N-(1-cyanocyclopropyl)acetamide |
InChI |
InChI=1S/C6H9N3O/c7-3-5(10)9-6(4-8)1-2-6/h1-3,7H2,(H,9,10) |
InChI Key |
MBFFLGPTLYNLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Amino N 1 Cyanocyclopropyl Acetamide
Reactivity of the Cyanocyclopropyl Moiety
The cyanocyclopropyl group is characterized by the strained three-membered ring and the electrophilic nitrile carbon, both of which are sites for potential chemical reactions.
The nitrile group is susceptible to nucleophilic attack at the carbon atom. This reaction is fundamental to the conversion of nitriles into other functional groups. For instance, the partial hydrolysis of a nitrile group to an amide can occur under controlled acidic or basic conditions. In the context of 2-Amino-N-(1-cyanocyclopropyl)acetamide, such a reaction would lead to a dicarboxamide derivative.
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group would lead to the formation of a ketimine intermediate, which can then be hydrolyzed to a ketone. This provides a route for carbon-carbon bond formation at this position.
| Reagent | Product of Initial Addition | Final Product after Workup |
| H₂O / H⁺ or OH⁻ (controlled) | Amide | Amide |
| H₂O / H⁺ or OH⁻ (vigorous) | Carboxylic Acid | Carboxylic Acid |
| RMgX (Grignard Reagent) | Imine salt | Ketone |
| LiAlH₄ (Reducing Agent) | Imine salt | Primary Amine |
The significant ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-mediated pathways. These reactions can lead to a variety of linear or rearranged products. For N-cyclopropyl amides, Lewis acids such as AlCl₃ have been shown to promote ring-opening rearrangements, potentially leading to N-(2-chloropropyl)amides or oxazolines.
The presence of the nitrile group can influence the regioselectivity of the ring opening. Electrophilic addition to the cyclopropane ring is a known reaction pathway, where the ring behaves somewhat like a double bond. Radical-mediated ring-opening reactions of cyclopropane derivatives are also a powerful tool in organic synthesis, often initiated by the addition of a radical to a substituent on the ring, followed by ring cleavage.
| Condition | Intermediate | Potential Product Type |
| Strong Acid / Heat | Cationic species | Ring-opened and rearranged products. |
| Radical Initiator | Radical species | Ring-opened radical that can be trapped. |
| Transition Metals | Metal complex | Various rearranged or functionalized products. |
Radical Reactions and Bond Dissociation Studies
The presence of a cyclopropylamine (B47189) group suggests a susceptibility to radical-mediated reactions, often involving ring-opening. acs.orghyphadiscovery.com Studies on related N-cyclopropylanilines and other cyclopropyl-containing compounds have shown that one-electron oxidation can lead to the formation of a radical cation. researchgate.net This intermediate is prone to rapid ring opening, a process driven by the release of the inherent strain energy of the three-membered ring. acs.orgresearchgate.net
In the case of this compound, a similar pathway can be postulated. Oxidation, potentially mediated by enzymatic systems like Cytochrome P450 or peroxidases, could generate a radical cation centered on the nitrogen atom. acs.orghyphadiscovery.com This species would then likely undergo homolytic cleavage of one of the cyclopropane C-C bonds. The 1-cyano substituent is expected to influence the regioselectivity of this cleavage. The resulting intermediate would be a distonic radical cation, with the charge stabilized on the nitrogen and the radical delocalized over the resulting three-carbon chain. researchgate.net
Bond dissociation energies (BDEs) are critical in predicting the course of radical reactions. For aliphatic amines, the α(C-H) bond is generally weaker than the N-H bond. researchgate.net However, the defining feature of this molecule is the strained cyclopropyl (B3062369) ring. The C-C bonds within the cyclopropyl ring are significantly weaker than those in a typical alkane, making them susceptible to cleavage. The cyclopropylmethyl C-H bond dissociation energy is approximately 412 kJ/mol, slightly lower than that of a standard primary C-H bond (e.g., ethane (B1197151) at 420 kJ/mol), indicating a minor stabilizing effect of the cyclopropyl group on an adjacent radical. psu.edu In the context of this compound, the initial radical formation would most likely involve the cyclopropylamine moiety rather than abstraction from the alpha-carbon of the acetamide (B32628) group, leading to the aforementioned ring-opening cascade. acs.orghyphadiscovery.com
Table 1: Representative Bond Dissociation Energies (BDEs) for Related Structures
| Bond | Compound Class | Typical BDE (kcal/mol) |
|---|---|---|
| α(C-H) | Primary Aliphatic Amine | ~91 |
| N-H | Primary Aliphatic Amine | ~101 |
| C-C | Cyclopropane | ~65 |
Note: Data is generalized from related compound classes to infer reactivity.
Reactivity of the Primary Amine Functional Group
The primary amine (-NH2) group in this compound is a key center of reactivity, functioning as both a base and a nucleophile. libretexts.orgchemrevise.org Its reactivity is analogous to other primary aliphatic amines. msu.edu
Acylation: The primary amine is readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. chemguide.co.uk This nucleophilic addition-elimination reaction is typically rapid and efficient. chemrevise.orgyoutube.com For instance, reaction with acetyl chloride would yield N-(1-cyanocyclopropyl)-2-(acetylamino)acetamide. A variety of catalysts, including copper(II) tetrafluoroborate (B81430) or silver triflate, can be employed to facilitate the reaction under mild conditions. organic-chemistry.org
Alkylation: As a potent nucleophile, the primary amine can undergo N-alkylation with alkyl halides. chemguide.co.ukwikipedia.org However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further, leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt. msu.edulibretexts.org Selective mono-alkylation can sometimes be achieved by using a large excess of the initial amine or through specific strategies like reductive amination or using amine hydrobromide salts under controlled conditions. rsc.orgresearchgate.netorganic-chemistry.org
The primary amine of this compound will undergo condensation reactions with aldehydes and ketones. wikipedia.orgoxfordsciencetrove.com This acid-catalyzed reaction proceeds via nucleophilic addition to the carbonyl carbon to form an unstable carbinolamine or hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule results in the formation of an imine (also known as a Schiff base). wikipedia.orgmnstate.edu The reaction is reversible, and completion is often driven by the removal of water from the reaction mixture. wikipedia.org
Table 2: Products of Condensation Reactions
| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Final Product |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Carbinolamine | N-(1-cyanocyclopropyl)-2-(alkylideneamino)acetamide (Imine) |
The lone pair of electrons on the nitrogen of the primary amine, along with potential coordination sites on the amide oxygen and nitrile nitrogen, allows this compound to act as a ligand in coordination chemistry. wikipedia.org Aminoacetamide derivatives are known to form stable complexes with various transition metals. nih.gov Depending on the metal center and reaction conditions, it could function as a monodentate ligand through the primary amine or as a bidentate or even tridentate ligand, forming chelate rings. researchgate.net For example, it could coordinate to a metal center through the primary amine nitrogen and the amide carbonyl oxygen, forming a stable five-membered chelate ring. The nitrile group and the cyclopropylamine nitrogen could also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers. nih.gov
Advanced Mechanistic Elucidation Techniques
Elucidating the mechanisms of reactions involving this compound would rely on a suite of advanced analytical techniques. For radical reactions, transient absorption spectroscopy could be used to detect and characterize short-lived radical intermediates, such as the initial radical cation and the ring-opened species. nih.gov
In the context of polar, non-radical reactions, such as the ring-opening of N-cyclopropylamides under acidic conditions, key intermediates like protonated amides and aziridinium (B1262131) ions can be proposed. rsc.orgnih.gov These charged intermediates could be identified and characterized using techniques like electrospray ionization mass spectrometry (ESI-MS) to monitor the reaction in real-time. rsc.org Computational studies, such as Density Functional Theory (DFT), would be invaluable for calculating the energies of proposed intermediates and transition states, providing theoretical support for a proposed mechanism. tandfonline.com For instance, in the oxidation of cyclopropylamines, a reactive α,β-unsaturated aldehyde intermediate has been identified via LC-MS/MS by comparison with a synthetic standard. acs.org This approach, combining spectroscopic analysis, trapping experiments, and computational modeling, is essential for a comprehensive understanding of the reaction pathways. researchgate.net
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of chemical reactions. By substituting an atom with its heavier isotope, scientists can observe changes in reaction rates, which provides insight into bond-breaking and bond-forming events in the transition state. However, a thorough search of scientific databases and chemical literature reveals no documented KIE studies performed on this compound. Therefore, no experimental data on how isotopic substitution affects the reaction rates of this compound is currently available.
Spectroscopic and Structural Elucidation Methodologies for 2 Amino N 1 Cyanocyclopropyl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. chemrxiv.orgnih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are foundational for the structural assignment of 2-Amino-N-(1-cyanocyclopropyl)acetamide derivatives.
¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule based on their chemical shifts (δ). The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal information about adjacent protons. For a typical derivative, distinct signals are expected for the amine (NH₂), amide (NH), and the methylene (B1212753) (CH₂) protons of the acetamide (B32628) moiety, as well as the diastereotopic methylene protons of the cyclopropyl (B3062369) ring.
¹³C NMR Spectroscopy : This experiment provides a signal for each unique carbon atom in the molecule, including the quaternary carbons of the cyclopropyl ring and the cyano group. mdpi.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals include those for the carbonyl (C=O), cyano (C≡N), and the carbons of the cyclopropyl and acetamide groups.
2D NMR Spectroscopy : To establish unambiguous connectivity, a suite of 2D NMR experiments is utilized. researchgate.netchemrxiv.org
COSY (Correlation Spectroscopy) : Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the cyclopropyl ring and the coupling between the amide NH and the acetamide CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for assigning the carbon signals corresponding to the CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting molecular fragments, for example, by showing correlations from the amide proton to the carbonyl carbon and the cyclopropyl quaternary carbon, confirming the N-(1-cyanocyclopropyl)acetamide linkage.
The combined data from these experiments allow for a complete and confident assignment of the molecular skeleton.
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| Amine (NH₂) | ~2.0 - 3.5 (broad s) | - | Correlates to Cα |
| Acetamide α-CH₂ | ~3.0 - 3.5 (s) | ~45 - 55 | Correlates to Amine N, Carbonyl C |
| Amide (NH) | ~8.0 - 9.0 (s) | - | Correlates to Carbonyl C, Cyclopropyl C1 |
| Carbonyl (C=O) | - | ~170 - 175 | - |
| Cyclopropyl C1 (quaternary) | - | ~20 - 30 | - |
| Cyclopropyl CH₂ | ~0.8 - 1.5 (m) | ~10 - 20 | Correlates to Cyclopropyl C1, Cyano C |
| Cyano (C≡N) | - | ~115 - 125 | - |
Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the existence of distinct cis and trans rotamers (conformational isomers), which may interconvert slowly on the NMR timescale. scielo.br
Dynamic NMR (DNMR) is the technique used to study such phenomena. researchgate.net By recording NMR spectra at various temperatures, the kinetics of this rotational process can be investigated.
At low temperatures, the interconversion is slow, and separate signals for each rotamer may be observed for protons and carbons near the amide bond.
As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden.
At a specific temperature, known as the coalescence temperature, the separate signals merge into a single, broad peak.
At higher temperatures, the rotation becomes rapid, and a single, time-averaged sharp signal is observed.
By analyzing the line shapes of the signals at different temperatures, the rate constants for the rotational process can be calculated. This allows for the determination of the activation energy (Gibbs free energy of activation, ΔG‡) for the amide bond rotation, providing valuable insight into the molecule's conformational stability and dynamics.
Mass Spectrometry Techniques for Molecular Composition
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a newly synthesized compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS measures the m/z value with extremely high accuracy, typically to four or five decimal places. thermofisher.com
This precision allows for the calculation of the elemental composition. For a derivative of this compound, HRMS can distinguish its exact molecular formula from other potential formulas that have the same nominal mass, thereby providing unequivocal confirmation of its identity.
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts. researchgate.netnih.gov
For this compound derivatives, the fragmentation is influenced by the presence of the amino, acetamide, and cyanocyclopropyl functional groups. researchgate.netnih.gov Common fragmentation pathways observed for related amino and acetamide compounds include:
Loss of ammonia (B1221849) (NH₃) or the amino group radical (•NH₂). nih.gov
Cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the amine portion.
Loss of carbon monoxide (CO) from the acylium ion. nih.gov
Fragmentation of the cyclopropyl ring.
Loss of the cyano group (•CN).
Analyzing these fragmentation patterns provides corroborating evidence for the structure determined by NMR spectroscopy. mdpi.com
| Fragment Ion | Proposed Structure / Neutral Loss | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |
| [M+H - NH₃]⁺ | Loss of ammonia | Characteristic of primary amines |
| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide | Common pathway for amino acids/amides nih.gov |
| [C₄H₅N]⁺ | 1-cyanocyclopropyl cation | Indicates cleavage of amide C-N bond |
| [C₂H₅N₂O]⁺ | 2-aminoacetamide acylium ion | Indicates cleavage of amide C-N bond |
Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. core.ac.uk
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For this compound derivatives, key absorption bands would confirm the presence of the amine, amide, and nitrile groups. researchgate.netekb.eg
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, the C≡N bond, being highly polarizable, often gives a strong Raman signal.
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.goviiste.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium / Medium |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium / Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium / Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium / Strong |
| Amide I (C=O) | Stretch | 1630 - 1680 | Strong / Medium |
| Amine/Amide (N-H) | Bend | 1550 - 1650 | Strong / Weak |
| Amide II (C-N stretch, N-H bend) | Mixed | 1510 - 1570 | Medium / Weak |
Vibrational Mode Assignment for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum would be a composite of signals from the primary amine, secondary amide, nitrile, and cyclopropyl moieties.
The primary amine (-NH2) group is characterized by two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. blogspot.comrockymountainlabs.com An N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The secondary amide (-CONH-) linkage presents several characteristic bands. The most prominent is the Amide I band, primarily due to C=O stretching, which appears strongly in the infrared spectrum around 1680-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1570-1515 cm⁻¹. The Amide III band is more complex, involving C-N stretching and N-H bending, and appears in the 1300-1200 cm⁻¹ region. acs.orgnih.gov
The nitrile (-C≡N) functional group is easily identified by its sharp and intense C≡N stretching vibration, which occurs in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. spectroscopyonline.comresearchgate.net The intensity of this band is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com
The cyclopropyl ring, a strained three-membered ring, has characteristic vibrational modes including C-H stretching above 3000 cm⁻¹ and various ring deformation or "breathing" modes at lower frequencies.
An interactive table summarizing the expected vibrational frequencies for the key functional groups is provided below.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium to Weak (two bands) |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | |
| N-H Wag | 910 - 665 | Strong, Broad | |
| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3350 - 3180 | Medium |
| Amide I (C=O Stretch) | 1680 - 1630 | Strong | |
| Amide II (N-H Bend + C-N Stretch) | 1570 - 1515 | Medium to Strong | |
| Amide III (C-N Stretch + N-H Bend) | 1300 - 1200 | Medium | |
| Nitrile (R-C≡N) | C≡N Stretch | 2260 - 2220 | Sharp, Strong |
| Cyclopropyl Ring | Ring Breathing / Deformation | 1200 - 800 | Variable |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Methodologies for Absolute Configuration
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise 3D structure of a molecule and is the gold standard for establishing the absolute configuration of a chiral compound. nih.govencyclopedia.pub If a chiral derivative of this compound were synthesized and crystallized, SCXRD would be the definitive technique for assigning its stereochemistry.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. mit.edu This effect causes a breakdown of Friedel's law, meaning that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are no longer identical. By carefully measuring these intensity differences (Bijvoet pairs), the true handedness of the molecule can be determined. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. Therefore, using a longer wavelength X-ray source, such as copper (Cu-Kα) radiation, is often necessary to enhance the signal. encyclopedia.pub The final structural refinement includes a parameter, known as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure, providing a high level of confidence in the assignment. encyclopedia.pub
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a critical, non-destructive technique used to analyze bulk crystalline materials. creative-biostructure.com It is particularly vital in pharmaceutical sciences for identifying and characterizing polymorphs—different crystalline forms of the same compound. particle.dk Different polymorphs can have distinct physical properties, including solubility and stability, making their control essential. particle.dk
In a PXRD experiment, a powdered sample containing numerous randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. researchgate.netintertek.com The presence of a new or unintended polymorph can be identified by the appearance of new peaks, shifts in peak positions, or changes in relative peak intensities when compared to a reference pattern. researchgate.net Therefore, PXRD is an essential tool for monitoring the phase purity of this compound during manufacturing and storage to ensure consistency. intertek.com
Chiroptical Spectroscopic Methods (if chiral forms are synthesized or studied)
While this compound itself is achiral, chiral derivatives could be synthesized. In such cases, chiroptical methods like Circular Dichroism and Optical Rotatory Dispersion would be powerful tools for stereochemical analysis in solution.
Circular Dichroism (CD) for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A chromophore, such as the carbonyl group of the amide in a chiral environment, will produce a characteristic CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry of the molecule.
For a chiral derivative of this compound, the n→π* electronic transition of the amide carbonyl group would be a key chromophore to study. The CD spectrum would show a positive or negative Cotton effect in the region of this transition. By comparing the experimental spectrum to that of structurally similar compounds with known absolute configurations, or by applying empirical rules (e.g., quadrant rules), the stereochemistry can often be assigned. chiralabsxl.com CD is a definitive reference for comparing the relative stereochemistry of a series of related compounds. chiralabsxl.com
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting plot of rotation versus wavelength is known as an ORD curve.
For chiral molecules, in regions far from an absorption band, the ORD curve is a plain curve. However, at wavelengths near an electronic transition of a chromophore, the curve becomes anomalous, showing a distinct peak and trough. libretexts.org This phenomenon is also known as a Cotton effect. The shape and sign of the Cotton effect in the ORD spectrum are directly related to the absolute configuration of the chiral center(s) influencing the chromophore. libretexts.org Like CD, ORD provides crucial information for assigning the absolute configuration of chiral molecules and is particularly useful when analyzing the stereochemistry of amino acids and their derivatives. researchgate.net
Theoretical and Computational Studies on 2 Amino N 1 Cyanocyclopropyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and geometric parameters of a molecule. For cyanoacetamide derivatives, these calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the molecule's behavior. researchgate.net
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
Electronic structure analysis focuses on how electrons are distributed within a molecule and their corresponding energy levels. This is crucial for understanding molecular stability, reactivity, and spectroscopic properties.
Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net In studies of analogous compounds like 2-Cyano-N-cyclopropylacetamide (2CCPA), the HOMO-LUMO energy gap has been calculated to be approximately 4.75 eV, indicating significant molecular stability. researchgate.net The distribution of these orbitals reveals likely sites for electronic transitions and charge transfer within the molecule.
Charge Distribution: The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. These maps illustrate the charge distribution from a color-coded perspective, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For cyanoacetamide structures, the negative potential is typically concentrated around electronegative atoms like oxygen (in the carbonyl group) and nitrogen (in the cyano and amino groups), marking them as sites for electrophilic attack. researchgate.netresearchgate.net Positively charged regions, often around hydrogen atoms, indicate sites susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of an Analogous Compound (2-Cyano-N-cyclopropylacetamide)
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | 4.75 eV |
| Dipole Moment | 2.36 D |
Data derived from studies on analogous cyanoacetamide derivatives. researchgate.net
Reactivity Predictions and Selectivity Profiling
Quantum chemical calculations can predict where and how a molecule is likely to react. Cyanoacetamide derivatives possess multiple reactive centers, including both electrophilic and nucleophilic sites. researchgate.net
Reactivity Descriptors: Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. A high electrophilicity index, for instance, suggests a compound is a good electron acceptor. researchgate.net
Local Reactivity and Selectivity: Fukui functions and local softness calculations are used to identify the most reactive atoms within a molecule for electrophilic, nucleophilic, or radical attack. For cyanoacetamides, the active methylene (B1212753) group (C-2) and the nitrogen of the amide group (NH) are primary nucleophilic centers, while the carbonyl carbon (C-1) and the cyano carbon (C-3) are key electrophilic centers. researchgate.net This analysis is crucial for predicting the regioselectivity of reactions involving 2-Amino-N-(1-cyanocyclopropyl)acetamide.
Table 2: Predicted Reactive Centers in Cyanoacetamide Structures
| Type of Center | Predicted Location | Role in Reactions |
| Nucleophilic | Active Methylene Carbon (C-2) | Site of condensation and substitution |
| Nucleophilic | Amide Nitrogen (NH) | Can participate in cyclization reactions |
| Electrophilic | Carbonyl Carbon (C-1) | Target for nucleophilic attack |
| Electrophilic | Cyano Group Carbon (C-3) | Target for nucleophilic addition |
Reactivity based on the general structure of cyanoacetamides. researchgate.net
Conformational Analysis and Potential Energy Surfaces
Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. Due to the presence of several single bonds, this compound can adopt various conformations.
Molecular Dynamics Simulations
While quantum calculations often focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment. nih.gov
Conformational Sampling and Dynamic Behavior in Solvents
MD simulations model the motion of atoms in a molecule by solving Newton's equations of motion. By placing this compound in a simulated solvent box (e.g., water), MD can explore its conformational landscape under more realistic conditions. nih.gov The simulation tracks how the molecule flexes, rotates, and folds, providing a dynamic picture of its preferred shapes in solution. nih.gov This is particularly important for understanding how solvent molecules interact with different functional groups—such as the amino, amide, and cyano groups—and influence the equilibrium between different conformers.
Intermolecular Interactions in Chemical Systems (excluding biological binding)
MD simulations are highly effective for studying non-covalent interactions between molecules. For this compound, this includes analyzing how it interacts with solvent molecules or other chemical species in a non-biological context. The amino and acetamide (B32628) groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors (C=O). nih.gov The cyano group can also act as a hydrogen bond acceptor. Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds and other van der Waals interactions, which are fundamental to understanding the compound's solubility, aggregation behavior, and role in chemical reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Predictive Models for Chemical Transformations or Material Precursor EfficacyConsequently, no predictive QSAR models for the chemical transformations or potential efficacy of this compound as a material precursor are available in the scientific literature.
While general computational methodologies exist for studying similar functional groups, such as cyclopropylamines and amides, the strict focus on this compound as per the instructions cannot be fulfilled. The lack of specific data prevents the creation of the detailed, scientifically accurate article as requested. Further experimental and computational research is required to elucidate the chemical properties and reactivity of this compound.
Applications in Advanced Chemical Transformations and Material Science Excluding Clinical/biological Applications
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The inherent functionalities within 2-Amino-N-(1-cyanocyclopropyl)acetamide position it as a promising building block for the synthesis of complex molecular architectures. The primary amine offers a site for further functionalization, while the cyclopropane (B1198618) ring can act as a rigid scaffold or a reactive element.
The chiral nature of many cyclopropane derivatives makes them attractive for the stereoselective synthesis of novel chemical scaffolds. While specific studies on this compound are not available, related aminocyclopropane carboxylic acid derivatives have been utilized in the stereoselective synthesis of complex molecules. The rigid cyclopropane backbone can effectively transfer stereochemical information, influencing the orientation of substituents in subsequent reactions. This control is crucial in the synthesis of enantiomerically pure compounds, a key requirement in many areas of chemistry.
Macrocycles are of significant interest in host-guest chemistry and materials science. The bifunctional nature of this compound, with its amino and amide groups, could theoretically be exploited in convergent synthetic strategies to form macrocyclic structures. In such a strategy, the molecule could be elaborated into larger fragments that are then joined together in a final cyclization step. The rigidity of the cyclopropane unit could serve to pre-organize the linear precursor, facilitating the macrocyclization process.
Participation in Catalytic Systems
The nitrogen-containing functional groups in this compound suggest its potential for use in the development of novel catalytic systems.
Chiral ligands are essential for asymmetric catalysis, a field dominated by transition metal complexes. The amino and amide groups of this compound could serve as coordination sites for metal ions. By modifying the core structure, for example, through the introduction of phosphine (B1218219) or other coordinating groups, it is conceivable that novel chiral ligands could be synthesized. The cyclopropane backbone would provide a rigid and well-defined steric environment around the metal center, which is a critical factor for achieving high enantioselectivity in catalytic reactions. Research on other cyclopropane-based ligands has demonstrated the potential of this structural motif in creating effective catalysts for a variety of transformations. beilstein-journals.orgresearchgate.netnih.gov
Table 1: Potential Coordination Sites for Ligand Design
| Functional Group | Potential Role in Coordination |
| Primary Amine | Can act as a Lewis base to coordinate with a metal center. |
| Amide Nitrogen | Can also participate in metal coordination, potentially forming a bidentate ligand. |
| Amide Oxygen | The carbonyl oxygen can act as a coordination site. |
| Cyano Group | The nitrogen of the nitrile can coordinate to a metal center. |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The primary amine in this compound could potentially function as a catalyst in reactions such as aldol (B89426) or Michael additions by forming enamine or iminium ion intermediates. Furthermore, the amide group can act as a hydrogen-bond donor, which can activate electrophiles and control the stereochemistry of a reaction. While no specific organocatalytic applications of this compound have been reported, the presence of these key functional groups suggests its potential in this area.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The hydrogen-bonding capabilities of the amino and amide groups in this compound make it a candidate for studies in molecular self-assembly. It is plausible that this molecule could form ordered structures, such as sheets or helical assemblies, through a network of hydrogen bonds. The cyano group could also participate in dipole-dipole interactions, further influencing the self-assembly process. The rigid cyclopropane unit would impart a defined geometry to the resulting supramolecular structures.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Functional Groups | Potential Outcome |
| Hydrogen Bonding | Amine (donor), Amide (donor/acceptor) | Formation of extended networks, sheets, or helices. |
| Dipole-Dipole | Cyano group, Amide carbonyl | Directional interactions contributing to ordered packing. |
| van der Waals | Cyclopropyl (B3062369) ring and alkyl chain | Contribute to the overall stability of the assembly. |
Investigation of Hydrogen Bonding Networks and Crystal Engineering
No crystallographic data or studies focused on the hydrogen bonding networks of this compound have been published. While the molecule possesses functional groups (amino, amide, cyano) capable of forming significant hydrogen bonds, which are of interest in crystal engineering for designing specific solid-state architectures, no research has been documented to explore or confirm these properties for this particular compound.
Exploration of Host-Guest Chemistry in Non-Biological Systems
There is no available literature describing the use of this compound as either a host or a guest molecule in non-biological supramolecular systems. The unique combination of a cyclopropyl ring and various functional groups could theoretically lend itself to specific molecular recognition and complexation, but this potential has not been explored in published research.
Analytical Methodologies for Purity Assessment and Quantification of 2 Amino N 1 Cyanocyclopropyl Acetamide
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analytical assessment of 2-Amino-N-(1-cyanocyclopropyl)acetamide, enabling the separation of the main compound from impurities and, when necessary, its constituent enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The method's high resolution allows for the effective separation of the target analyte from process-related impurities and degradation products. ajpaonline.comresearchgate.net
A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ajpaonline.comsielc.com Detection is often performed using an ultraviolet (UV) detector at a wavelength where the analyte or impurities exhibit absorbance. Method validation is critical and includes assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
| Parameter | Condition/Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |
| Gradient | Isocratic (e.g., 80:20 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurity Detection
Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is the preferred method for identifying and quantifying volatile impurities. These impurities may include residual solvents from the synthesis and purification processes of this compound. The technique separates compounds based on their volatility and interaction with the stationary phase within a capillary column. chromatographyonline.com A headspace GC technique is commonly used, where the sample is heated to release volatile components into the gas phase, which is then injected into the GC system. This approach prevents non-volatile components of the sample matrix from contaminating the instrument.
| Parameter | Condition/Value |
|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Headspace Vial Temp | 80°C |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). heraldopenaccess.us Chiral HPLC is the most widely used method for this purpose. heraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid derivatives. sigmaaldrich.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
The formula for enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| * 100
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| Enantiomer 1 ( undesired) | 10.2 | 5,000 |
| Enantiomer 2 (desired) | 12.5 | 995,000 |
| Total Area | - | 1,000,000 |
| Enantiomeric Excess (ee) | - | 99.0% |
Titrimetric and Quantitative Spectroscopic Methods
Alongside chromatographic techniques, spectroscopic and titrimetric methods provide powerful, often complementary, means for the quantification and purity assessment of this compound.
Quantitative NMR (qNMR) for Purity and Reaction Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound. nih.gov The technique relies on the principle that the integrated signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample. nih.govmdpi.com For a purity assay, a known mass of the this compound sample is dissolved with a known mass of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone) in a suitable deuterated solvent. By comparing the integral of a unique proton signal from the analyte with a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy. nih.gov
| Parameter | Value |
|---|---|
| Analyte Signal (Integral) | 2.15 (for 2 protons) |
| Internal Standard (Maleic Acid) Signal (Integral) | 4.00 (for 2 protons) |
| Analyte Mass | 20.5 mg |
| Internal Standard Mass | 10.1 mg |
| Analyte Molecular Weight | 139.15 g/mol |
| Internal Standard Molecular Weight | 116.07 g/mol |
| Calculated Purity | 98.7% w/w |
UV-Vis Spectrophotometry for Concentration Measurement
UV-Vis spectrophotometry can be a rapid and straightforward method for determining the concentration of this compound in a solution, provided the compound possesses a suitable chromophore that absorbs light in the ultraviolet-visible range. The concentration is determined based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration.
However, many amino acid derivatives lack strong chromophores, resulting in low sensitivity. nih.gov In such cases, a derivatization reaction can be employed to attach a chromophoric group to the molecule. For instance, reaction with ninhydrin (B49086) produces a colored product with a strong absorbance maximum around 570 nm, allowing for sensitive quantification. e3s-conferences.org A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5.0 | 0.102 |
| 10.0 | 0.205 |
| 20.0 | 0.411 |
| 40.0 | 0.819 |
| Calibration Curve Equation | y = 0.0205x - 0.0003 |
| Correlation Coefficient (R²) | 0.9999 |
Future Research Directions and Unexplored Avenues for 2 Amino N 1 Cyanocyclopropyl Acetamide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
The convergence of artificial intelligence (AI) and organic chemistry is set to revolutionize how synthetic routes are designed and optimized. researchgate.net For a molecule like 2-Amino-N-(1-cyanocyclopropyl)acetamide, AI and Machine Learning (ML) can offer powerful tools to overcome synthetic challenges and accelerate the discovery of new derivatives.
Furthermore, ML models can predict the outcomes of unknown reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) by learning from existing experimental data. researchgate.net This predictive capability minimizes the need for extensive trial-and-error experimentation, saving significant time and resources. researchgate.net By training algorithms on datasets containing reactions of nitriles, amides, and cyclopropanes, researchers can more accurately forecast the success of various synthetic approaches to this compound and its analogues. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to develop such data-driven synthesis planning programs. nih.gov
Table 1: Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Objective | Potential Impact on Synthesis |
|---|---|---|
| Retrosynthetic Analysis | Identify novel and efficient synthetic routes from basic precursors. | Discovery of non-intuitive pathways, reduction in step count, and cost savings. |
| Reaction Condition Optimization | Predict optimal catalysts, solvents, and temperatures. | Increased reaction yield, improved purity, and reduced waste. |
| Forward Reaction Prediction | Anticipate the products and byproducts of a given set of reactants and conditions. | Enhanced robustness of synthetic plans and avoidance of failed reactions. nih.gov |
| De Novo Molecular Design | Generate novel derivatives with desired properties. | Rapid identification of new molecules for targeted applications. |
Exploration of Novel Catalytic Applications and Sustainable Synthesis Methodologies
Future synthetic strategies for this compound will likely focus on the development of novel catalytic systems that promote sustainability and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and high atom economy reactions, are becoming central to modern organic synthesis. nih.gov
One promising area is the use of novel nanomaterials as heterogeneous catalysts. mdpi.com For instance, superparamagnetic nanocatalysts could facilitate the synthesis of key intermediates, offering high efficiency and easy separation from the reaction mixture, which allows for catalyst recycling and reduces waste. orgchemres.org The development of catalysts for specific transformations, such as the efficient amidation of the cyclopropyl (B3062369) nitrile or the coupling of the amino group, could streamline the synthesis.
Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier. Enzymes operate under mild conditions (room temperature and pressure, neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity. Exploring enzymes for the synthesis of the chiral cyclopropane (B1198618) core or for the selective functionalization of the molecule could lead to highly efficient and environmentally friendly processes. Additionally, one-pot multicomponent reactions, where several bonds are formed in a single operation, offer a powerful strategy for improving efficiency and sustainability. nih.gov
Table 2: Comparison of Synthesis Methodologies
| Methodology | Description | Advantages for Sustainable Synthesis |
|---|---|---|
| Homogeneous Catalysis | Catalyst is in the same phase as the reactants. | High activity and selectivity. |
| Heterogeneous Nanocatalysis | Catalyst is in a different phase, often a solid in a liquid medium. | Easy separation and recyclability, enhanced stability. orgchemres.org |
| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions, reduced environmental impact. |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Reduced solvent waste, time, and energy consumption. nih.gov |
Investigation of New Reactivity Manifolds and Unconventional Transformations
The this compound structure contains multiple reactive sites, including the active methylene (B1212753), amide, cyano, and amino groups, making it a versatile building block for synthesizing more complex molecules. researchgate.netekb.eg Future research should focus on exploring the unique reactivity conferred by the strained cyclopropyl ring in combination with these functional groups. Cyanoacetamide derivatives are well-known synthons for a wide variety of heterocyclic compounds, such as pyridines, thiazoles, pyrazoles, and thiophenes. ekb.egsapub.org
Investigating the cyclization reactions of this compound could lead to novel spiro-heterocyclic systems, where the cyclopropane ring is fused to a new heterocyclic ring. Such compounds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.
Furthermore, the application of unconventional activation methods could unlock new reaction pathways. These methods include:
Photoredox Catalysis: Using light to initiate chemical reactions, allowing for transformations that are difficult to achieve with traditional thermal methods.
Electrosynthesis: Using electricity to drive redox reactions, offering a green alternative to chemical oxidants and reductants.
Mechanochemistry: Using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvent.
These techniques could enable the selective functionalization of the molecule at positions that are unreactive under standard conditions, leading to the creation of a diverse library of new chemical entities.
Table 3: Potential Unconventional Transformations
| Transformation Type | Functional Group Targeted | Potential Novel Product Class |
|---|---|---|
| Intramolecular Cyclization | Cyano group and Amine/Amide | Spiro-heterocycles containing a cyclopropane ring. |
| C-H Activation | Cyclopropyl C-H bonds | Directly functionalized cyclopropane derivatives. |
| Ring-Opening Reactions | Cyclopropane ring | Linear or macrocyclic structures. |
| Multicomponent Reactions | Multiple functional groups | Highly complex molecules in a single step. nih.gov |
Advanced Computational Methodologies for Predictive Chemical Design and Discovery
Advanced computational methodologies are indispensable tools for modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For this compound and its potential derivatives, computational studies can provide deep insights into their behavior at the molecular level.
Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.net These calculations can help rationalize its reactivity, predict the most likely sites for electrophilic or nucleophilic attack, and elucidate reaction mechanisms. Understanding the impact of the strained cyclopropane ring on the electronic properties of the adjacent functional groups is a key area for computational investigation.
Molecular Dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with solvents or biological macromolecules, such as proteins. This is crucial for designing derivatives with specific biological activities.
A particularly important application is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.orgnih.gov Before engaging in costly and time-consuming synthesis, computational models can screen virtual libraries of derivatives based on this compound to identify candidates with favorable drug-like properties, such as good bioavailability and low toxicity. rsc.orgresearchgate.net This predictive power significantly accelerates the drug discovery and materials development process.
Table 4: Application of Computational Methods
| Computational Method | Research Application | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis and reactivity prediction. | Molecular orbital energies, charge distribution, transition state structures. researchgate.net |
| Molecular Dynamics (MD) | Simulation of molecular behavior in biological systems. | Binding affinities, conformational changes, interaction patterns. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the activity of new derivatives. |
| ADMET Prediction | In silico screening for drug-like properties. | Bioavailability, metabolic stability, potential toxicity. nih.govresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-(1-cyanocyclopropyl)acetamide under controlled laboratory conditions?
- Methodology : A common approach involves refluxing a primary amine (e.g., 1-cyanocyclopropylamine) with an activated acetamide precursor (e.g., ethyl glycinate) in ethanol for 4–6 hours under nitrogen to minimize side reactions. Post-reaction, the product is purified via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion. Adjust solvent polarity during purification to isolate the target compound effectively.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR (e.g., in DMSO-) to confirm the presence of characteristic peaks: a singlet for the cyclopropyl C-H (~4.4 ppm) and a broad peak for the acetamide NH (~7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and rules out impurities.
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm for quantification .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Guidelines : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
- Stability Monitoring : Periodically analyze samples via NMR or HPLC to detect degradation products.
Q. How can researchers mitigate hazards during handling of this compound?
- Safety Protocols :
- Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure.
- Implement spill containment measures (e.g., absorbent pads) and neutralize residues with 5% acetic acid before disposal .
- Emergency Response : In case of inhalation, move to fresh air and seek medical evaluation for potential respiratory irritation.
Q. What solvents are compatible with this compound for solubility studies?
- Solubility Profile : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethanol or methanol is preferred for reaction media due to low reactivity with the cyanocyclopropyl group .
- Experimental Design : Conduct solubility tests at 25°C and 60°C to identify optimal conditions for kinetic or thermodynamic studies.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Parameter Optimization :
- Temperature : Test reflux (80–100°C) vs. microwave-assisted synthesis (50–70°C) to reduce reaction time.
- Catalysis : Screen Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) to accelerate nucleophilic substitution .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading.
Q. What computational tools are suitable for studying the molecular interactions of this compound with biological targets?
- In Silico Approaches :
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., 11β-HSD1) .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays.
Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?
- Troubleshooting :
- NMR Assignments : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted amine or hydrolyzed cyanide groups) .
- Collaboration : Share raw data via platforms like NMRShiftDB to harmonize spectral libraries.
Q. What strategies are effective for scaling up the synthesis of this compound without compromising purity?
- Process Chemistry :
- Continuous Flow : Implement microreactors to maintain precise temperature control and reduce batch variability.
- Workup Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective purification .
- Quality Control : Validate scalability using QbD (Quality by Design) principles, focusing on critical process parameters (CPPs).
Q. How does the steric and electronic nature of the 1-cyanocyclopropyl group influence the reactivity of this compound?
- Mechanistic Insights :
- Steric Effects : The cyclopropyl ring restricts rotation, stabilizing transition states in nucleophilic reactions.
- Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity of the adjacent acetamide carbonyl .
- Experimental Validation : Synthesize analogs (e.g., replacing cyanocyclopropyl with methylcyclopropyl) and compare reaction kinetics via stopped-flow spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
